molecular formula C11H9Cl2N3O B14338555 N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide CAS No. 105293-84-3

N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide

Cat. No.: B14338555
CAS No.: 105293-84-3
M. Wt: 270.11 g/mol
InChI Key: RDZUPZJUGHEOBN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide typically involves the reaction of 2,4-dichloroaniline with 1-methylimidazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Shares the dichlorophenyl group but has a different core structure.

    2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenyl group but is structurally different and used primarily as a herbicide.

Uniqueness

N-(2,4-Dichlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

105293-84-3

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboxamide

InChI

InChI=1S/C11H9Cl2N3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(12)4-8(9)13/h2-6H,1H3,(H,15,17)

InChI Key

RDZUPZJUGHEOBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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